1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea
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Overview
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea is a complex organic compound that features an indole ring substituted with dimethyl groups, an ethyl chain, and a phenethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, is synthesized through the Fischer indole synthesis method.
Alkylation: The indole derivative undergoes alkylation with an appropriate ethylating agent to introduce the ethyl group at the 3-position.
Thiourea Formation: The alkylated indole is then reacted with phenethyl isothiocyanate under controlled conditions to form the final thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the thiourea moiety.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
- 1-(1-Ethyl-1H-indol-3-yl)ethanone
- 1-(1H-Indol-3-yl)-2-methyl-1-propanone
Uniqueness
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethylthiourea stands out due to its unique combination of an indole ring, ethyl chain, and phenethylthiourea moiety
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-15-8-9-20-19(14-15)18(16(2)24-20)11-13-23-21(25)22-12-10-17-6-4-3-5-7-17/h3-9,14,24H,10-13H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAHZFLRQYTVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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